N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)oxamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide is a chemical compound characterized by the presence of a cyclohexenyl group and a dichlorophenyl group attached to an oxamide backbone
Preparation Methods
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide typically involves the reaction of 2-(cyclohexen-1-yl)ethylamine with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired oxamide product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide can be compared with other similar compounds, such as:
N-[2-(cyclohexen-1-yl)ethyl]-N’-(4-pentoxyphenyl)oxamide: This compound has a similar oxamide backbone but with different substituents, leading to distinct chemical and biological properties.
2-(1-Cyclohexenyl)cyclohexanone: Although structurally different, this compound shares the cyclohexenyl group and exhibits unique reactivity and applications. The uniqueness of N-[2-(cyclohexen-1-yl)ethyl]-N’-(3,4-dichlorophenyl)oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other related compounds .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGATBWWXHLGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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